molecular formula C27H18N6O6 B11665299 N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) CAS No. 361166-02-1

N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)

Cat. No.: B11665299
CAS No.: 361166-02-1
M. Wt: 522.5 g/mol
InChI Key: DLSNPKWREDYSSM-UHFFFAOYSA-N
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Description

N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) is a complex organic compound featuring a benzimidazole core, which is a five-membered heterocyclic moiety containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst. The resulting benzimidazole derivative is then further reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) is unique due to its dual nitrobenzamide groups, which enhance its chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

361166-02-1

Molecular Formula

C27H18N6O6

Molecular Weight

522.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C27H18N6O6/c34-26(16-5-9-21(10-6-16)32(36)37)28-19-13-18(25-30-23-3-1-2-4-24(23)31-25)14-20(15-19)29-27(35)17-7-11-22(12-8-17)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31)

InChI Key

DLSNPKWREDYSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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